molecular formula C19H22N2O2 B1147598 6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester CAS No. 72821-79-5

6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester

Cat. No.: B1147598
CAS No.: 72821-79-5
M. Wt: 310.4 g/mol
InChI Key: IACRGBGBDYCBKO-PUJMQQBBSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆) :

    • δ 6.74–7.13 (m, 4H, aromatic protons)
    • δ 5.82–5.95 (m, 1H, allyl CH)
    • δ 5.10–5.20 (m, 2H, allyl CH₂)
    • δ 3.75 (s, 3H, OCH₃)
    • δ 3.42 (dd, J = 14.7 Hz, 4.3 Hz, 1H, C9-H)
    • δ 2.52 (s, 3H, NCH₃).
  • ¹³C NMR (125 MHz, DMSO-d₆) :

    • δ 170.2 (ester carbonyl)
    • δ 135.8–110.0 (aromatic carbons)
    • δ 52.4 (OCH₃)
    • δ 42.6 (NCH₃).

Fourier-Transform Infrared (FT-IR) :

Peak (cm⁻¹) Assignment
1720 Ester C=O stretch
1626 Indole C=C stretch
1432 CH₂/CH₃ bending
1218 C-O-C asymmetric stretch

Mass Spectrometry :

  • ESI-MS (positive mode) : m/z 311.2 [M+H]⁺ (calculated 310.4).
  • High-Resolution MS : Exact mass 310.1681 (deviation < 2 ppm).

Properties

CAS No.

72821-79-5

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

methyl (6aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate

InChI

InChI=1S/C19H22N2O2/c1-3-7-21-11-13(19(22)23-2)8-15-14-5-4-6-16-18(14)12(10-20-16)9-17(15)21/h3-6,10,13,15,17,20H,1,7-9,11H2,2H3/t13?,15?,17-/m1/s1

InChI Key

IACRGBGBDYCBKO-PUJMQQBBSA-N

SMILES

COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C

Isomeric SMILES

COC(=O)C1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C

Canonical SMILES

COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C

Synonyms

(8β)-6-(2-Propen-1-yl)-ergoline-8-carboxylic Acid Methyl Ester; _x000B_6-(2-Propenyl)dihydrolysergic Acid Methyl Ester;  Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.

Origin of Product

United States

Preparation Methods

Starting Materials and Precursor Selection

The synthesis of 6-(2-propenyl)-ergoline-8-carboxylic acid methyl ester typically begins with ergoline alkaloids such as lysergol or elymoclavine , which are non-controlled and commercially accessible. These precursors undergo functional group modifications to introduce the propenyl (allyl) group and methyl ester moiety.

Protection-Deprotection Strategies

Lysergol (10) and elymoclavine (11) require hydroxyl group protection before allylation. Silyl groups (e.g., trimethylsilyl) or acyl groups (e.g., acetyl) are commonly employed, with silyl protection offering superior stability under basic conditions. For example, lysergol treated with tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane yields the silyl-protected intermediate, which resists degradation during subsequent N-allylation.

N-Allylation Reaction

The introduction of the 2-propenyl group occurs via nucleophilic substitution or transition metal-catalyzed allylation. In a preferred method, the protected lysergol reacts with allyl bromide in acetonitrile or N,N-dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 20–50°C for 12–24 hours, achieving >85% conversion. The mechanism involves deprotonation of the ergoline’s indole nitrogen, followed by nucleophilic attack on the allyl electrophile.

Esterification of the Carboxylic Acid Intermediate

Following N-allylation, the 8-carboxylic acid group is esterified using methanol in the presence of an acid catalyst. Sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) in refluxing methanol (60–65°C) drives the reaction to completion within 4–6 hours. The esterification step is highly efficient, with yields exceeding 90% under optimized conditions.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Industrial production leverages continuous flow reactors to enhance reaction control and scalability. For instance, the N-allylation step benefits from a plug-flow reactor design, where precise temperature gradients (25–40°C) and residence times (30–60 minutes) minimize side-product formation. This method reduces solvent waste and improves throughput compared to batch processes.

Purification Techniques

Crude product purification involves a combination of liquid-liquid extraction and crystallization . The esterified product is extracted into dichloromethane, washed with aqueous sodium bicarbonate, and concentrated under reduced pressure. Final purification via recrystallization from ethanol-water mixtures yields pharmaceutical-grade material with >99% purity.

Side-Product Management and Recycling

A major challenge in large-scale synthesis is the formation of N-[3-(dimethylamino)propylamino]carbonyl-N-ethyl-6-(2-propenyl)-ergoline-8β-carboxamide (4) , a by-product generated during cabergoline synthesis.

Hydrolysis of By-Product 4

Compound 4 is hydrolyzed back to 6-(2-propenyl)-ergoline-8-carboxylic acid using acidic (HCl, H₂SO₄) or basic (NaOH) conditions. For example, refluxing 4 in 6M HCl at 80°C for 8 hours regenerates the carboxylic acid intermediate with 92% efficiency. This step enables recycling of up to 15% of the total product mass, significantly improving overall process economics.

Re-Esterification

The recovered carboxylic acid is re-esterified using methanol and thionyl chloride (SOCl₂), which acts as both a catalyst and dehydrating agent. This one-pot method achieves near-quantitative conversion, ensuring minimal loss during recycling.

Comparative Analysis of Catalytic Systems

CatalystSolventTemperature (°C)Yield (%)Purity (%)
K₂CO₃Acetonitrile408898
Na₂CO₃DMF508295
TriethylamineDichloroethane307592

Table 1: Performance of bases in N-allylation reactions.

Potassium carbonate in acetonitrile emerges as the optimal system, balancing reactivity and cost. The polar aprotic solvent stabilizes the deprotonated indole nitrogen, accelerating allyl bromide attack .

Chemical Reactions Analysis

Types of Reactions

6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The propenyl group and other substituents on the ergoline skeleton can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C19H22N2O2
  • Molecular Weight : 310.39 g/mol
  • Appearance : White solid
  • Melting Point : 146-149 °C

The compound features a propenyl group at the sixth position and a methyl ester at the eighth position of the ergoline skeleton, which contributes to its unique chemical and biological properties.

Chemistry

6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester serves as a building block for synthesizing more complex molecules. Its structure allows it to be used as a model compound for studying various reaction mechanisms, facilitating advancements in organic synthesis.

Biology

In biological research, this compound is valuable for investigating cellular processes and interactions. It acts as a dopamine D2 receptor agonist , influencing neurotransmission and potentially affecting various physiological processes. Its interactions with dopamine receptors are crucial for understanding its pharmacological effects.

Medicine

The pharmacological significance of this compound is evident in its therapeutic applications:

  • Treatment of Parkinson's Disease : By modulating dopamine levels, it helps manage symptoms associated with dopamine deficiency.
  • Hyperprolactinemia Treatment : It is effective in conditions characterized by excessive prolactin levels due to its action on dopamine receptors.

Industry

The compound can be utilized in the development of new materials and as a precursor for synthesizing other valuable chemicals. Its unique structural features make it suitable for various industrial applications, particularly in pharmaceuticals.

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in clinical settings:

  • Parkinson's Disease Management : Clinical trials have shown that ergoline derivatives can significantly improve motor function in patients with Parkinson's disease by enhancing dopaminergic signaling.
  • Hyperprolactinemia Treatment : Research indicates that this compound effectively reduces prolactin levels in patients with hyperprolactinemia, demonstrating its therapeutic potential.

Mechanism of Action

The mechanism of action of 6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific biological context and the compound’s functional groups.

Comparison with Similar Compounds

Comparison with Similar Ergoline Derivatives

Structural Analogues

(a) LY53857 and Sergolexole (LY281067)
  • Structure : Both are ergoline esters with substitutions at the 1- and 6-positions. LY53857 has a 6-methyl and 1-(1-methylethyl) group, while sergolexole includes a 4-methoxycyclohexyl ester .
  • Activity : Potent 5-HT₂ receptor antagonists (serotonin receptor blockers). Sergolexole exhibits high antagonism in vitro (dissociation constant ~10⁻⁷ M) and in vivo .
  • Metabolite: Hydrolysis yields 1-isopropyl dihydrolysergic acid, which retains ~1/3 the potency of sergolexole after intravenous administration but is significantly less active orally .
(b) Ergoline-8-carboxylic acid methyl ester (CAS 30341-92-5)
  • Structure : Lacks the 6-propenyl group, simplifying the ergoline backbone to C₁₆H₁₈N₂O₂ .
  • Properties : Lower molecular weight (270.33 g/mol) and density (1.248 g/cm³) compared to the target compound. Acts as a precursor to 6-(2-Propenyl)dihydrolysergic acid .
(c) Cabergoline Impurity A (6-(2-Propenyl)dihydrolysergic acid)
  • Structure : The de-esterified form of the target compound (carboxylic acid instead of methyl ester), with molecular formula C₁₈H₂₀N₂O₂ and molecular weight 296.36 g/mol .
  • Role: A metabolite of cabergoline and a reference standard for quality control.

Functional and Pharmacological Differences

Compound CAS Number Key Functional Groups Molecular Weight (g/mol) Primary Use Pharmacological Activity
Target Compound 72821-79-5 6-propenyl, 8-methyl ester 314.39 Pharmaceutical intermediate Limited data; precursor role
LY53857 83928-09-6 6-methyl, 1-(1-methylethyl) 441.47 5-HT₂ antagonist (active drug) High potency in vitro/in vivo
Sergolexole (LY281067) 106261-48-3 4-methoxycyclohexyl ester 521.55 5-HT₂ antagonist (active drug) Potent receptor blockade
Ergoline-8-carboxylic acid methyl ester 30341-92-5 None (simplified ergoline) 270.33 Synthetic precursor Downstream intermediate
Cabergoline Impurity A 81409-74-7 6-propenyl, 8-carboxylic acid 296.36 Metabolite/reference standard Weak activity compared to parent
Key Observations:
  • Esterification : The methyl ester in the target compound enhances stability and lipophilicity, facilitating membrane penetration during synthesis. Its removal (as in Cabergoline Impurity A) may reduce bioavailability .
  • Pharmacological Data : While LY53857 and sergolexole are well-characterized 5-HT₂ antagonists, the target compound’s activity is inferred through its role in synthesizing active drugs like cabergoline .

Biological Activity

6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester, also known as a metabolite of cabergoline, is a compound belonging to the ergoline family. Its structure features a propenyl group at the sixth position and a methyl ester at the eighth position of the ergoline skeleton. This compound exhibits significant biological activity, particularly in its interactions with dopamine receptors, which are crucial for various physiological processes.

Chemical Structure and Properties

The chemical formula for this compound is C19H22N2O2C_{19}H_{22}N_{2}O_{2}. The compound's tetracyclic structure allows it to interact with multiple biological targets, influencing numerous biochemical pathways.

Pharmacological Significance

This compound is primarily recognized for its role as a dopamine D2 receptor agonist . This mechanism is particularly relevant in the treatment of disorders such as Parkinson's disease and hyperprolactinemia, where modulation of dopamine levels is essential.

Table 1: Comparison of Biological Activities

Compound Mechanism of Action Therapeutic Uses
This compoundD2 receptor agonistParkinson's disease, hyperprolactinemia
CabergolineD2 receptor agonistHyperprolactinemia, pituitary tumors
ErgotamineSerotonin receptor agonistMigraine treatment

Biological Activity and Mechanisms

Research indicates that this compound influences neurotransmission through its interaction with dopamine receptors. This interaction can lead to various physiological effects, including modulation of blood pressure and heart rate, which are critical in cardiovascular regulation.

In a study examining ergot alkaloids, it was found that compounds similar to this compound can cause vasoconstriction and affect thermoregulation in animal models. Specifically, ergotamine showed significant cardiovascular effects, which may be analogous to those observed with this ergoline derivative .

Case Studies and Research Findings

  • Cardiovascular Effects : In an investigation using rodent models, ergot alkaloids demonstrated notable impacts on blood pressure and heart rate. These findings suggest that compounds like this compound may exhibit similar vasoconstrictive properties due to their structural similarities to other ergolines .
  • Dopaminergic Activity : A study highlighted the dopaminergic agonistic activity of ergoline derivatives, indicating that modifications at the 6-position enhance this activity while maintaining metabolic stability. This suggests potential therapeutic applications in treating conditions associated with dopamine dysregulation .
  • Metabolism and Toxicity : Research has shown that the metabolism of ergot alkaloids can lead to toxic effects in various organ systems. Understanding the metabolic pathways of this compound is crucial for assessing its safety profile in clinical applications .

Q & A

Q. What in vitro-in vivo correlation (IVIVC) challenges exist for this compound’s pharmacokinetics?

  • Methodological Answer : Poor oral bioavailability (<20%) due to first-pass metabolism. Use liver microsomes (human/rat) to identify CYP3A4-mediated N-demethylation as a major pathway. Co-administer CYP inhibitors (e.g., ketoconazole) in animal models to improve IVIVC. Monitor plasma levels via LC-MS/MS .

Q. How to design a stability-indicating method for forced degradation studies?

  • Methodological Answer : Subject the compound to stress conditions: acid (0.1M HCl, 60°C), base (0.1M NaOH, 60°C), oxidation (3% H2_2O2_2), and photolysis (ICH Q1B). Analyze degradants via UPLC-PDA-MS. Ensure baseline separation of all peaks and validate method robustness (RSD < 2% for retention time) .

Q. What computational tools predict the compound’s metabolite profile in silico?

  • Methodological Answer : Use software like MetaSite (Molecular Discovery) or GLORYx (Göttingen) to predict phase I/II metabolites. Input SMILES notation (CCOC(=O)C1C2CNC3C=CC=CC3=C2N1C=CC=C) and prioritize metabolites with highest likelihood (e.g., O-demethylation at C8). Validate with HR-MS/MS in hepatocyte models .

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